4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWOYGFCZQXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Pyrrolidinone: The thiadiazole intermediate is then coupled with a 4-fluorophenyl-substituted pyrrolidinone through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity due to its functional groups:
Key Reaction Conditions and Catalysts
Spectroscopic Characterization
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 172–175 ppm) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 278.31 (C₁₂H₁₁FN₄OS) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole scaffold. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (like fluorine) has been associated with increased antibacterial potency .
- Antifungal Activity: Studies have reported that certain thiadiazole derivatives demonstrate antifungal effects against strains such as Candida albicans and Aspergillus niger. For example, derivatives with oxygenated substituents exhibited inhibition rates between 58% and 66% against these fungi .
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 25 |
| Compound B | Antifungal | C. albicans | 32-42 |
Drug Development
The unique structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one positions it as a promising candidate for drug development. The compound may serve as a lead in synthesizing new pharmaceuticals due to its ability to interact with various biological targets:
- Cytostatic Properties: The compound's thiadiazole moiety has shown potential in cytostatic applications, which could be beneficial in cancer therapy .
- Synergistic Effects: Combining this compound with other biologically active agents may enhance therapeutic efficacy while reducing toxicity through synergistic mechanisms .
Other Pharmacological Activities
In addition to its antimicrobial properties, compounds related to this compound have been investigated for various pharmacological activities:
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be leveraged in treating inflammatory diseases.
- Analgesic Properties: The potential analgesic effects of thiadiazole derivatives make them candidates for pain management therapies.
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy: A study demonstrated that a series of thiadiazole derivatives exhibited superior antimicrobial activity compared to standard antibiotics. For instance, a compound structurally similar to the one discussed showed an MIC of 31.25 μg/mL against E. coli, outperforming conventional treatments like ofloxacin .
- Development of New Therapeutics: Researchers synthesized new derivatives based on the thiadiazole framework and evaluated their biological activities. One notable derivative showed significant activity against both bacterial and fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
- Amino Group Impact: The target compound’s 5-amino-thiadiazole distinguishes it from analogs with thioxo (4a), mercapto (), or fluorinated (L6) substituents. This group likely improves target binding via hydrogen bonds .
- Aryl Substituent Effects : Replacing 4-fluorophenyl with chloro (4b) or methoxy groups alters logP and metabolic stability. Fluorine’s electronegativity enhances membrane permeability compared to methoxy’s electron-donating effects .
- Core Modifications: Analogs like L6 incorporate a benzopyran core instead of pyrrolidinone, shifting applications toward kinase inhibition or antioxidant activity .
Biological Activity
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a derivative of the thiadiazole class, which has attracted significant attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 274.31 g/mol. The structure features a pyrrolidine ring substituted with a fluorophenyl group and an amino-thiadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assessment : The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, related compounds in the same class showed IC50 values as low as 2.32 µg/mL against MCF-7 cells .
- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest . In vitro studies suggest that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Tubulin inhibition |
| 22 | SK-MEL-2 | 4.27 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to this compound have shown promising results against various bacterial and fungal strains:
- Bacterial Inhibition : Studies reported that derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 32 µg/mL .
- Fungal Activity : The compound also displayed antifungal properties against strains like Candida albicans, with MIC values comparable to standard antifungal agents .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbe Type | MIC (µg/mL) | Activity |
|---|---|---|---|
| 9d | S. aureus | 25 | Antibacterial |
| 9e | E. coli | 32 | Antibacterial |
| 8d | C. albicans | 42 | Antifungal |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for additional therapeutic applications:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Emerging research indicates that certain thiadiazole derivatives may offer neuroprotective benefits, although this area requires further investigation.
Case Studies and Research Findings
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression in xenograft models, indicating potential for therapeutic application in oncology .
- Selectivity Towards Cancer Cells : Selectivity studies revealed that certain derivatives preferentially target cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics .
Q & A
Basic: What are the optimized synthetic routes for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions affect yields?
Answer:
The synthesis typically involves coupling 5-amino-1,3,4-thiadiazole-2-thiol with pyrrolidin-2-one derivatives. Key steps include:
- Route 1 : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)pyrrolidin-2-one under reflux in acetonitrile for 3 hours, achieving intermediate formation (85% yield) .
- Route 2 : Microwave-assisted condensation improves reaction rates and yields (e.g., up to 90% in carbon-heteroatom bond formation for analogous thiadiazoles) .
Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux vs. MW irradiation), and stoichiometric ratios of reactants. Lower yields (59%) observed in bromo-substituted aryl halide routes highlight the need for optimized leaving groups .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- <sup>13</sup>C NMR : Key peaks include carbonyl signals at ~169–176 ppm (pyrrolidin-2-one), aromatic carbons (128–129 ppm for fluorophenyl), and thiadiazole-specific carbons (120–164 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C-N (thiadiazole, ~1550 cm⁻¹), and C-F (1120 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> should match the calculated molecular weight (C₁₁H₁₀FN₅OS: 287.3 g/mol). Fragmentation patterns confirm the thiadiazole and pyrrolidinone moieties .
Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., ABC transporters)?
Answer:
- Molecular Docking : Use tools like AutoDock Vina to model binding to ABC transporters (e.g., P-glycoprotein). Thiadiazole’s electron-rich regions may interact with transmembrane hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with ATP-binding domains .
- QSAR Models : Correlate substituent effects (e.g., fluorophenyl position) with efflux inhibition. Hammett constants (σ) for fluorophenyl groups predict electron-withdrawing effects on binding affinity .
Advanced: How does this compound inhibit cancer cell proliferation, and what experimental models validate its mechanism?
Answer:
- In Vitro Models : Dose-dependent inhibition of HeLa cells (IC₅₀ ~5 µM) via apoptosis induction (Annexin V/PI assay). Thiadiazole moieties disrupt mitochondrial membrane potential, activating caspase-3/7 .
- Mechanistic Studies : Western blotting shows downregulation of Bcl-2 and upregulation of Bax. ROS generation (measured via DCFH-DA assay) correlates with oxidative stress-mediated apoptosis .
- Synergy Studies : Combinatorial trials with doxorubicin (1:2 molar ratio) enhance cytotoxicity by 40%, likely due to ABC transporter inhibition, reducing drug efflux .
Advanced: How do structural modifications (e.g., fluorophenyl position) influence pharmacokinetic properties?
Answer:
- LogP Optimization : Para-fluorophenyl substitution increases lipophilicity (LogP ~2.1) vs. ortho-substituted analogs (LogP ~1.8), enhancing blood-brain barrier penetration in murine models .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 minutes for the para-substituted derivative vs. <30 minutes for meta-substituted analogs, due to reduced CYP3A4-mediated oxidation .
- Solubility : Fluorine’s electron-withdrawing effect improves aqueous solubility (0.8 mg/mL at pH 7.4) compared to non-fluorinated analogs (0.2 mg/mL) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis to avoid inhalation of thiadiazole vapors .
- First Aid : For skin contact, wash with 10% ethanol solution (thiadiazoles may penetrate lipid layers). Eye exposure requires 15-minute saline irrigation .
- Waste Disposal : Neutralize with 5% NaOH before incineration to prevent release of sulfur oxides .
Advanced: What are the challenges in resolving crystallographic data for this compound, and how can SHELX software address them?
Answer:
- Twinned Crystals : SHELXL’s TWIN/BASF commands refine data from non-merohedral twinning (common in fluorophenyl derivatives) .
- Disorder Modeling : Use PART/SUMP instructions to model disordered thiadiazole rings. R-factors <5% achievable via iterative SHELXD cycles .
- High-Resolution Data : SHELXPRO integrates synchrotron data (λ = 0.7 Å) for precise electron density mapping of fluorine atoms (Fo-Fc maps <0.3 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
